molecular formula C7H6N2O B2834061 3-(Pyrimidin-5-yl)prop-2-yn-1-ol CAS No. 174456-28-1

3-(Pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No.: B2834061
CAS No.: 174456-28-1
M. Wt: 134.138
InChI Key: HASOEWCDBMNTPE-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H6N2O. It features a pyrimidine ring attached to a propynyl group with a hydroxyl functional group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is performed between a pyrimidine derivative and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

the Sonogashira coupling reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyrimidin-5-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol is not fully understood. it is believed to interact with molecular targets such as enzymes and nucleic acids. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-5-yl)prop-2-yn-1-ol is unique due to its specific combination of a pyrimidine ring and a propynyl group with a terminal hydroxyl group. This structure imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-pyrimidin-5-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASOEWCDBMNTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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